molecular formula C28H36O9 B1251905 [(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

Cat. No. B1251905
M. Wt: 516.6 g/mol
InChI Key: ZFUSDYXRBKYLMJ-WCHYYCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ejap-2 is a sesquiterpenoid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Chemical Properties

  • Compound Isolation from Agarwood : A compound structurally similar to the one was isolated from agarwood oil (Aquilaria agallocha Roxb.), demonstrating its potential natural occurrence and relevance in fragrance research (Nät et al., 1993).

  • Stereoselective Synthesis : Research has been conducted on the stereoselective synthesis of similar tricyclic compounds, which is significant for the production of enantiomerically pure compounds in pharmaceuticals and materials science (Gerber & Vogel, 2001).

  • Reactivity with Ethyl Diazoacetate : Studies involving the reaction of similar tricyclic compounds with ethyl diazoacetate have been performed, indicating a broader context of chemical reactivity and potential for synthesis of novel compounds (Mara et al., 1982).

  • Double Diels-Alder Addition : The compound's synthesis using a double Diels-Alder addition showcases its relevance in complex organic syntheses, particularly in creating bicyclic and tricyclic polypropanoates (Marchionni & Vogel, 2001).

Applications in Materials Science

  • Liquid Crystalline Polymers : Research into liquid crystalline polymers containing mesogenic units based on similar tricyclic moieties highlights potential applications in materials science, particularly for creating novel polymer structures (Percec & Heck, 1990).

  • Electrolytes in Batteries : Compounds structurally akin to the queried compound have been synthesized for use in lithium-ion batteries, suggesting potential applications in developing new solvent-free ionic conductors for battery technologies (Bogdanowicz et al., 2018).

properties

Molecular Formula

C28H36O9

Molecular Weight

516.6 g/mol

IUPAC Name

[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C28H36O9/c1-16-12-13-22(34-18(3)30)27(15-33-17(2)29)23(36-25(32)20-10-8-7-9-11-20)14-21-24(35-19(4)31)28(16,27)37-26(21,5)6/h7-11,16,21-24H,12-15H2,1-6H3/t16-,21-,22+,23+,24-,27+,28-/m1/s1

InChI Key

ZFUSDYXRBKYLMJ-WCHYYCAUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate
Reactant of Route 6
[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

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